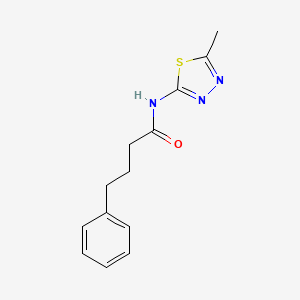
1-(cyclobutylcarbonyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylcarbonyl)-4-ethylpiperazine, also known as CBEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBEP is a piperazine derivative that has been found to exhibit a range of interesting biological properties. In
Mecanismo De Acción
The mechanism of action of 1-(cyclobutylcarbonyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, including acetylcholinesterase and the cannabinoid receptors CB1 and CB2. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been shown to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-4-ethylpiperazine has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 1-(cyclobutylcarbonyl)-4-ethylpiperazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclobutylcarbonyl)-4-ethylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(cyclobutylcarbonyl)-4-ethylpiperazine is also stable under a variety of conditions, which makes it suitable for use in a range of assays and experiments. However, 1-(cyclobutylcarbonyl)-4-ethylpiperazine has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(cyclobutylcarbonyl)-4-ethylpiperazine can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclobutylcarbonyl)-4-ethylpiperazine. One area of interest is the development of 1-(cyclobutylcarbonyl)-4-ethylpiperazine derivatives with improved biological activity and selectivity. Another area of research is the investigation of the mechanism of action of 1-(cyclobutylcarbonyl)-4-ethylpiperazine and its potential targets in the body. Finally, there is a need for further studies to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-4-ethylpiperazine in animal models and human clinical trials. Overall, 1-(cyclobutylcarbonyl)-4-ethylpiperazine is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(cyclobutylcarbonyl)-4-ethylpiperazine involves the reaction of 4-ethylpiperazine with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to give 1-(cyclobutylcarbonyl)-4-ethylpiperazine as the final product. The yield of 1-(cyclobutylcarbonyl)-4-ethylpiperazine can be improved by using different reaction conditions and optimizing the reaction parameters.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been shown to exhibit neuroprotective effects and to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
cyclobutyl-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-12-6-8-13(9-7-12)11(14)10-4-3-5-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZAYPZIQRRSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(4-ethylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)

![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
